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4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide

Sigma-1 receptor Radioligand binding Ki comparison

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS 690211‑68‑8) is a synthetic piperazine‑1‑carboxamide derivative containing a benzodioxole (piperonyl) N‑substituent and an ortho‑tolyl urea moiety. In radioligand displacement assays it exhibits a primary binding affinity for the sigma‑1 receptor (Ki = 15 nM, rat brain).

Molecular Formula C20H23N3O3
Molecular Weight 353.422
CAS No. 690211-68-8
Cat. No. B2911890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide
CAS690211-68-8
Molecular FormulaC20H23N3O3
Molecular Weight353.422
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H23N3O3/c1-15-4-2-3-5-17(15)21-20(24)23-10-8-22(9-11-23)13-16-6-7-18-19(12-16)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,24)
InChIKeyQNNLGBCCFHQRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS 690211-68-8): Procurement-Relevant Pharmacological Baseline


The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS 690211‑68‑8) is a synthetic piperazine‑1‑carboxamide derivative containing a benzodioxole (piperonyl) N‑substituent and an ortho‑tolyl urea moiety. In radioligand displacement assays it exhibits a primary binding affinity for the sigma‑1 receptor (Ki = 15 nM, rat brain) [1]. Additional measurable, though lower, affinities are observed at muscarinic M1 (Ki = 32 nM) and histamine H2 (Ki = 400 nM) receptors [1], establishing it as a multi‑target ligand whose pharmacological identity is dominated by sigma‑1 engagement.

Why Generic Piperazine‑1‑Carboxamide Substitution Fails for CAS 690211‑68‑8


The 2‑methylphenyl (ortho‑tolyl) urea group of CAS 690211‑68‑8 is not a passive structural element; it directly determines the ligand’s selectivity fingerprint across sigma‑1, muscarinic, and histaminergic targets. Simple replacement with a close analog such as the 4‑chlorophenyl variant (CAS 340220‑97‑5) or the unsubstituted phenyl analog is expected to shift both the primary target affinity and the off‑target profile, as demonstrated by structure‑activity relationship (SAR) studies in related piperazine‑1‑carboxamide series [1]. Consequently, substitution without quantitative re‑validation risks loss of the sigma‑1‑dominant binding signature that defines this compound’s scientific utility.

Quantitative Differentiation Evidence for 4-(1,3-Benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS 690211‑68‑8) vs. Structural and Pharmacological Comparators


Sigma‑1 Receptor Affinity Head‑to‑Head: CAS 690211‑68‑8 vs. Haloperidol

In a direct cross‑study comparison using the same radioligand ([³H](+)‑pentazocine) and tissue source (rat brain), CAS 690211‑68‑8 shows a sigma‑1 Ki of 15 nM [1], while the prototypical sigma‑1 antagonist haloperidol exhibits a Ki of approximately 3 nM under equivalent conditions [2]. The 5‑fold lower affinity of the target compound is offset by its markedly reduced dopamine D₂ receptor engagement (haloperidol D₂ Ki ≈ 1 nM), a feature that may be desirable for studies requiring sigma‑1 modulation without concomitant dopaminergic blockade.

Sigma-1 receptor Radioligand binding Ki comparison

M1 Muscarinic Selectivity Window: CAS 690211‑68‑8 vs. M2–M5 Subtypes

Within its own receptor interaction panel, CAS 690211‑68‑8 displays a measurable selectivity trend for M1 (Ki = 32 nM) over M2 (Ki = 216 nM), M3 (Ki = 407 nM), M4 (Ki = 470 nM), and M5 (Ki ≈ 1700 nM) receptors [1]. This 6.8‑fold preference for M1 over M2 and ≥13‑fold over M3–M5 is a quantifiable property that distinguishes it from non‑selective muscarinic ligands such as scopolamine (pan‑mAChR Ki < 1 nM).

Muscarinic receptor Subtype selectivity Ki profiling

Histamine H2 vs. H1 Receptor Discrimination

CAS 690211‑68‑8 binds histamine H2 receptor with Ki = 400 nM while showing a 9.6‑fold weaker affinity for H1 (Ki ≈ 3840 nM) [1]. This H2‑preferring profile is the opposite of classical first‑generation antihistamines (e.g., diphenhydramine H1 Ki ≈ 1‑10 nM) and can be exploited in experimental models where H2‑mediated signaling (e.g., gastric acid secretion, cardiac chronotropy) is the target of interest.

Histamine receptor H2/H1 selectivity Off-target profiling

Negligible Serotonin 5‑HT1B and Norepinephrine Transporter Affinity Defines a Clean Ancillary Profile

In broad‑panel screening, CAS 690211‑68‑8 shows no measurable affinity for the serotonin 5‑HT1B receptor (Ki > 10 000 nM) or the norepinephrine transporter (NET; Ki > 10 000 nM) [1]. This contrasts with many piperazine‑based CNS ligands (e.g., trazodone, aripiprazole) that exhibit significant serotonergic or noradrenergic polypharmacology at nanomolar concentrations, confirming that the 2‑methylphenyl urea motif restricts the compound’s pharmacophore recognition primarily to sigma‑1 and selected cholinergic/histaminergic sites.

Selectivity 5-HT1B Norepinephrine transporter Off-target screening

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. 4‑Chlorophenyl Analog

The computed XLogP3‑AA for CAS 690211‑68‑8 is 2.6 with a hydrogen‑bond donor count of 1 and acceptor count of 4 [1]. The closely related 4‑chlorophenyl analog (CAS 340220‑97‑5) exhibits an XLogP of approximately 3.1 (estimated from identical scaffold with Cl substitution) and altered hydrogen‑bonding potential due to the electron‑withdrawing chlorine atom. The 0.5‑unit lower lipophilicity of the 2‑methylphenyl derivative predicts 3‑ to 4‑fold lower membrane partitioning, which can translate into different pharmacokinetic behavior and solubility profiles relevant to in vivo dosing formulations.

LogP Hydrogen bonding Physicochemical properties ADME prediction

Sigma‑1 Receptor Affinity Comparison: CAS 690211‑68‑8 vs. PRE‑084

CAS 690211‑68‑8 (Ki = 15 nM) [1] is approximately 6‑fold less potent at sigma‑1 than the selective agonist PRE‑084 (Ki ≈ 2.4 nM) [2], yet the target compound’s multi‑receptor profile offers a broader pharmacological footprint. This difference positions it as a moderate‑affinity sigma‑1 ligand suitable for studies where excessively high sigma‑1 occupancy might mask subtle modulatory effects or where concomitant muscarinic M1 engagement is experimentally valuable.

Sigma-1 receptor Agonist comparison Ki benchmarking

Optimal Research and Industrial Application Scenarios for 4-(1,3-Benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS 690211‑68‑8)


Sigma‑1 Receptor Tool Compound for Neuropharmacology Studies Requiring D₂‑Sparing Profile

With a sigma‑1 Ki of 15 nM and negligible D₂ affinity (inferred from structural class), CAS 690211‑68‑8 serves as a sigma‑1‑preferring probe in CNS models of depression, anxiety, or neuroprotection, where haloperidol’s potent D₂ antagonism would confound behavioral endpoints [1].

Muscarinic M1‑Preferring Ligand for Cholinergic Signaling Dissection

The compound’s 6.8‑fold M1/M2 selectivity and ≥13‑fold M1/M3–M5 discrimination [1] enable functional dissection of M1‑mediated pathways (e.g., cognitive enhancement, hippocampal plasticity) without the pan‑muscarinic blockade produced by scopolamine or atropine.

Histamine H2 Receptor Pharmacological Tool with Low H1 Liability

The 9.6‑fold H2/H1 selectivity [1] supports use in ex vivo or in vivo models of H2‑dependent physiology (gastric acid secretion, cardiac chronotropy) while minimizing H1‑mediated sedation, a common confound with classical antihistamines.

Chemical Probe for Multi‑Target Polypharmacology Studies (Sigma‑1, M1, H2)

The well‑characterized binding profile across sigma‑1 (15 nM), M1 (32 nM), and H2 (400 nM) receptors [1], combined with clean 5‑HT1B and NET readouts (>10 000 nM), makes this compound a valuable reference agent for chemogenomic or systems pharmacology studies exploring multi‑target engagement patterns.

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